4-(Tert-butoxycarbonyloxy)benzylalcohol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyloxy)benzylalcohol typically involves the protection of benzyl alcohol with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of benzyl alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxycarbonyloxy)benzylalcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding benzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Tert-butoxycarbonyloxy)benzylalcohol is widely used in scientific research, particularly in:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the synthesis of bioconjugates and as a linker in the preparation of peptide-based drugs.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tert-butoxycarbonyloxy)benzylalcohol primarily involves its role as a protecting group. The Boc group protects the hydroxyl functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free hydroxyl group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butoxycarbonyloxy)phenylboronic acid pinacol ester: Similar in structure but contains a boronic acid ester group.
4-(Tert-butoxycarbonyloxy)benzylamine: Contains an amine group instead of an alcohol group.
4-(Tert-butoxycarbonyloxy)benzoic acid: Contains a carboxylic acid group instead of an alcohol group.
Uniqueness
4-(Tert-butoxycarbonyloxy)benzylalcohol is unique due to its specific combination of a benzyl alcohol moiety and a Boc protecting group. This combination allows for selective protection and deprotection of the hydroxyl group, making it highly valuable in complex organic synthesis .
Properties
IUPAC Name |
tert-butyl [4-(hydroxymethyl)phenyl] carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOWSYHQIDOYPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633483 |
Source
|
Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156281-11-7 |
Source
|
Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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